molecular formula C7H6BrClOS B6198574 5-bromo-2-chloro-3-(methylsulfanyl)phenol CAS No. 2090955-10-3

5-bromo-2-chloro-3-(methylsulfanyl)phenol

Cat. No.: B6198574
CAS No.: 2090955-10-3
M. Wt: 253.5
InChI Key:
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Description

5-bromo-2-chloro-3-(methylsulfanyl)phenol is a chemical compound belonging to the phenol family. It has the molecular formula C7H6BrClOS and is known for its complex structure and unique properties. This compound is utilized in various scientific experiments due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-(methylsulfanyl)phenol typically involves the halogenation of a phenol derivative followed by the introduction of a methylsulfanyl group. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The methylsulfanyl group is then introduced through a nucleophilic substitution reaction using a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and substitution reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the halogen groups to hydrogen, resulting in dehalogenated products.

    Substitution: The halogen atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dehalogenated phenols, and various substituted phenol derivatives .

Scientific Research Applications

5-bromo-2-chloro-3-(methylsulfanyl)phenol is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-bromo-3-(methylsulfanyl)phenol
  • 5-bromo-2-chloro-4-(methylsulfanyl)phenol
  • 3-bromo-2-chloro-5-(methylsulfanyl)phenol

Uniqueness

5-bromo-2-chloro-3-(methylsulfanyl)phenol is unique due to its specific arrangement of halogen and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications.

Properties

CAS No.

2090955-10-3

Molecular Formula

C7H6BrClOS

Molecular Weight

253.5

Purity

0

Origin of Product

United States

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